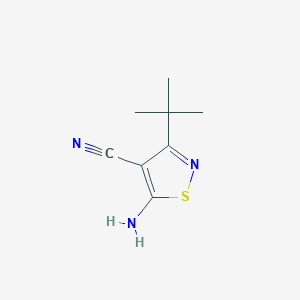

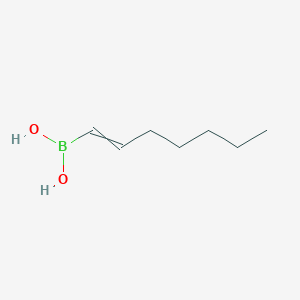

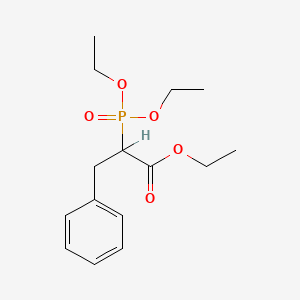

![molecular formula C18H13ClFN3O B8803134 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide CAS No. 59468-83-6](/img/structure/B8803134.png)

8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide

描述

This compound, also known as Flualprazolam, is a benzodiazepine that is chemically similar to the benzodiazepines alprazolam and triazolam . It is a potent ‘designer benzodiazepine’ that has been associated with sedation, loss of consciousness, memory loss, and disinhibition .

Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, a report from the National Forensic Laboratory in Slovenia describes the successful characterization and identification of this compound using various analytical techniques .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively. For example, it has been found that several cytochrome P450 and UDP-glucuronosyltransferase isozymes, amongst them CYP3A4 and UGT1A4, are involved in its biotransformation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as nuclear magnetic resonance, High Performance Liquid Chromatography – Time of flight (HPCL-TOF), GCMS and Fourier transform infrared spectroscopy (FTIR) Attenuated Total Reflection (ATR) .安全和危害

This compound has significant abuse potential. It has been associated with sedation, loss of consciousness, memory loss, and disinhibition . Over 25 deaths occurred after confirmed exposure to this compound . It is also worth noting that it is currently listed under Schedule IV of the 1971 Convention on Psychotropic Substances .

未来方向

Given the increasing prevalence of new psychoactive substances on the market, there is a need for continued research into the properties and effects of compounds like this one . This includes further studies into its toxicokinetics, potential for abuse, and the development of methods for its detection and identification in various contexts .

属性

CAS 编号 |

59468-83-6 |

|---|---|

产品名称 |

8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide |

分子式 |

C18H13ClFN3O |

分子量 |

341.8 g/mol |

IUPAC 名称 |

8-chloro-6-(2-fluorophenyl)-1-methyl-5-oxido-4H-imidazo[1,5-a][1,4]benzodiazepin-5-ium |

InChI |

InChI=1S/C18H13ClFN3O/c1-11-21-9-13-10-22(24)18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3 |

InChI 键 |

FIDBLKWFRFIVLJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=[N+](C2)[O-])C4=CC=CC=C4F |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

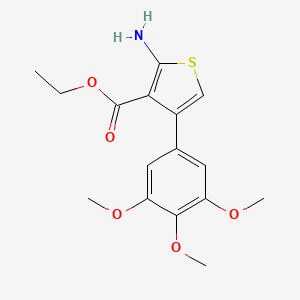

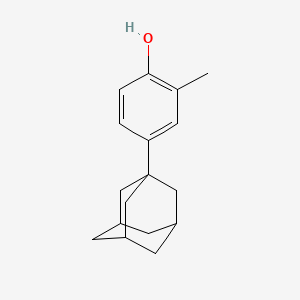

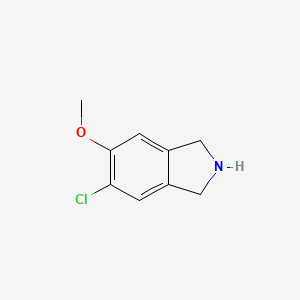

![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decane](/img/structure/B8803076.png)

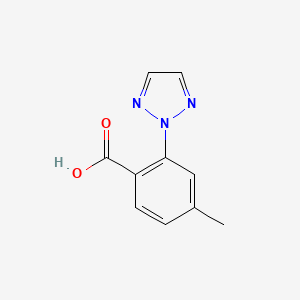

![N-[4-(Trimethylstannyl)-2-pyrimidinyl]acetamide](/img/structure/B8803091.png)